(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Auxin catabolism Plant growth regulation Bioassay

Researchers studying auxin signaling require a structurally matched negative control devoid of growth-promoting activity. OxIAA (CAS 2971-31-5), the primary terminal catabolite of IAA, meets this need as an auxin-inactive oxindole with near-zero agonism at auxin receptors. • Authentic analytical standard for IAA catabolite quantification-endogenous levels comparable to free IAA in shoot tissue (~62 pmol/shoot) • Essential negative control for auxin response assays; C2 oxidation renders it biologically inactive • Specific substrate for IacE enzyme characterization in bacterial IAA degradation pathway studies Supplied as a white to off-white solid (95% purity). For research use only.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 2971-31-5
Cat. No. B103997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
CAS2971-31-5
Synonyms2-Oxo-3-Indolineacetic Acid;  (±)-2,3-Dihydro-2-oxoindole-3-acetic Acid; _x000B_(±)-2-Oxindoline-3-acetic Acid;  (±)-2-Oxo-3-indolineacetic Acid; _x000B_2-(2-Oxoindolin-3-yl)acetic Acid;  2-Oxo-3-indolineacetic Acid; _x000B_
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)CC(=O)O
InChIInChI=1S/C10H9NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-4,7H,5H2,(H,11,14)(H,12,13)
InChIKeyILGMGHZPXRDCCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxindole-3-acetic Acid: Identity and Core Specifications


(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (synonyms: oxindole-3-acetic acid, OxIAA, 2-oxindole-3-acetic acid; CAS 2971-31-5) is a member of the oxindole class bearing a carboxymethyl substituent at position 3 of the 2-oxindole ring [1]. This naturally occurring monocarboxylic acid (molecular formula C₁₀H₉NO₃, molecular weight 191.18 g/mol) functions as the major primary catabolite of indole-3-acetic acid (IAA) in plant systems including Zea mays and Arabidopsis thaliana [2]. Physicochemical characterization indicates a melting point range of 218–219°C and a density of 1.3±0.1 g/cm³ . The compound is commercially available as a white to off-white solid in purity specifications ranging from 95% to 99% for research applications .

Why OxIAA Cannot Be Replaced by IAA in Metabolic Studies


Although structurally related to indole-3-acetic acid (IAA) and sharing the same indole-3-acetic acid backbone, (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (OxIAA) differs fundamentally in biological activity and metabolic role. The C2 oxidation to an oxindole carbonyl renders OxIAA essentially inactive in growth promotion, whereas IAA is a potent auxin that drives cell elongation and division [1]. In Zea mays shoot tissue, endogenous OxIAA and free IAA levels are comparable at approximately 62 picomoles per shoot [2], yet their biological outputs diverge entirely. Generic substitution with IAA or other auxin-class molecules in experiments requiring an auxin-inactive metabolic tracer, an internal standard for IAA catabolism studies, or a stable catabolite reference would invalidate the experimental design. Procurement decisions based on structural similarity alone fail to account for this compound's unique functional profile as a terminal catabolite with near-zero agonism at auxin receptors [3].

Quantitative Differentiation Evidence for Procurement Decisions


Growth-Promoting Activity: OxIAA vs. IAA in Maize Bioassays

Oxindole-3-acetic acid (OxIAA) exhibits essentially no growth-promoting activity in standard plant bioassays, in stark contrast to its precursor indole-3-acetic acid (IAA), which drives measurable cell elongation. This functional divergence arises from the C2 oxidation that distinguishes the oxindole structure from the active auxin pharmacophore. Researchers relying on IAA-based growth assays require a structurally matched but biologically inactive compound for negative control experiments [1].

Auxin catabolism Plant growth regulation Bioassay

Endogenous Concentration Parity in Maize Shoot Tissue

Quantitative analysis of endogenous plant tissue reveals that oxindole-3-acetic acid (OxIAA) and free indole-3-acetic acid (IAA) coexist at comparable levels. In Zea mays shoot tissue, both compounds were measured at approximately 62 picomoles per shoot [1]. This parity establishes OxIAA as a quantitatively significant endogenous species rather than a trace metabolite, validating its utility as an internal reference standard for IAA metabolic flux studies.

Endogenous auxin quantification Metabolite profiling IAA catabolism

Enzymatic Conversion Specificity: OxIAA as IacE Substrate

In the bacterial Iac (indole-3-acetic acid catabolism) pathway, IacE specifically catalyzes the conversion of 2-oxoindole-3-acetic acid (Ox-IAA) to the central intermediate 3-hydroxy-2-oxindole-3-acetic acid (DOAA) without the requirement for the accessory protein IacB [1]. This reaction distinguishes Ox-IAA from other indole derivatives such as indole-3-propionic acid and indole-3-butyric acid, which are not degraded via this pathway in Caballeronia glathei [2]. The substrate specificity of IacE positions Ox-IAA as the obligate intermediate in bacterial IAA mineralization.

Enzyme substrate specificity Bacterial IAA degradation Iac pathway

Irreversible IAA Catabolite in Arabidopsis Roots

In Arabidopsis thaliana root tissues, 2-oxindole-3-acetic acid (oxIAA) is formed rapidly and irreversibly in response to increases in auxin (IAA) levels, functioning as the major primary catabolite that terminates auxin signaling [1]. Unlike reversible auxin conjugates (e.g., IAA-amino acid conjugates) that can release active IAA upon hydrolysis, oxIAA formation represents a committed step toward permanent auxin inactivation [2]. This irreversible character distinguishes oxIAA from other IAA derivatives used in auxin homeostasis research.

Auxin homeostasis Arabidopsis root development Metabolic flux

Validated Research Applications


Auxin Bioassay Negative Control

Researchers investigating IAA-mediated growth responses require a structurally matched negative control compound that does not elicit auxin activity. OxIAA, as an oxidation product of IAA with no detectable growth-promoting activity [1], serves as an ideal control to validate that observed phenotypes are specifically attributable to auxin agonism rather than non-specific indole-related effects.

Internal Standard for LC-MS/MS Quantification of IAA Catabolites

Given that endogenous OxIAA and free IAA concentrations are comparable in plant shoot tissue (~62 picomoles per shoot) [2], OxIAA is an authentic analytical standard for quantifying IAA catabolite pools in auxin metabolomics workflows. Its distinct chromatographic retention time and mass spectral signature enable accurate quantification without interference from the parent auxin.

Substrate for Bacterial IacE Characterization

Enzymologists studying the Iac-mediated IAA degradation pathway in bacteria require authentic OxIAA to characterize IacE enzyme activity, as OxIAA is the specific substrate converted to DOAA in the absence of IacB [3]. Structurally related indole derivatives (indole-3-propionic acid, indole-3-butyric acid) are not accepted as substrates by this enzyme system.

Metabolic Tracer for Irreversible Auxin Catabolism

Because OxIAA formation represents an irreversible, committed step in auxin inactivation—unlike reversible IAA-amino acid conjugation pathways [4]—this compound is a critical molecular probe for researchers quantifying unidirectional auxin catabolic flux in response to developmental or environmental cues in Arabidopsis and other model plant systems.

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